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Compound of Interest

Compound Name:
4-Formyl-2-methylphenylboronic

acid

Cat. No.: B142566 Get Quote

An In-Depth Technical Guide to 4-Formyl-2-methylphenylboronic Acid: Synthesis,

Application, and Experimental Protocols

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Formyl-2-methylphenylboronic acid,

a bifunctional reagent of significant interest in contemporary organic synthesis. Designed for

researchers, medicinal chemists, and professionals in drug development, this document

elucidates the compound's core properties, synthetic pathways, and its pivotal role as a

building block, particularly in palladium-catalyzed cross-coupling reactions. The protocols and

mechanistic discussions herein are grounded in established chemical principles to ensure both

accuracy and practical utility in a laboratory setting.

Compound Profile and Physicochemical Properties
4-Formyl-2-methylphenylboronic acid is a substituted arylboronic acid distinguished by the

presence of both a boronic acid moiety and a formyl (aldehyde) group. This dual functionality is

the cornerstone of its synthetic versatility, allowing for sequential or orthogonal chemical

transformations. The boronic acid group serves as a nucleophilic partner in Suzuki-Miyaura

cross-coupling reactions for carbon-carbon bond formation, while the aldehyde group is

amenable to a wide range of classical transformations, including reductive amination, oxidation,

and olefination.
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The fundamental properties of this compound are summarized below, providing essential data

for experimental design and characterization.

Property Value Source(s)

Molecular Formula C₈H₉BO₃ [1][2][3]

Molecular Weight 163.97 g/mol [1][2][3][4]

IUPAC Name
(4-formyl-2-

methylphenyl)boronic acid
[1]

CAS Number 156428-81-8 [1][2]

Appearance Light brown solid [3]

Melting Point 140 - 143 °C [3]

Canonical SMILES
B(C1=C(C=C(C=C1)C=O)C)

(O)O
[1]

Synthesis and Purification Strategies
The synthesis of arylboronic acids, including 4-Formyl-2-methylphenylboronic acid, typically

begins with a corresponding haloaromatic precursor. The most common strategies involve

organometallic intermediates, such as Grignard or organolithium reagents, which are

subsequently trapped with a borate ester.

A representative synthetic pathway starts from 4-bromo-2-methylbenzaldehyde. A critical

consideration in this synthesis is the reactivity of the aldehyde group, which is incompatible with

the highly nucleophilic organometallic intermediates. Therefore, the aldehyde must first be

protected, commonly as an acetal.

Synthetic Workflow Rationale:

Protection: The aldehyde is converted to a diethyl acetal. This transformation replaces the

reactive C=O bond with a stable C(OR)₂ group, rendering it inert to the subsequent Grignard

or organolithium reagent formation.
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Organometallic Formation: The aryl bromide is converted to an organometallic species. This

can be achieved via reaction with magnesium (Grignard formation) or an organolithium

reagent like n-butyllithium at low temperatures. This step inverts the polarity of the carbon

atom, making it nucleophilic.[5][6]

Borylation: The nucleophilic aryl species reacts with a trialkyl borate, such as trimethyl borate

or triisopropyl borate. The boron atom in the borate ester is electrophilic and readily accepts

the aryl nucleophile. This reaction is performed at low temperatures (e.g., -78 °C) to prevent

side reactions.[6]

Hydrolysis (Deprotection & Work-up): An acidic aqueous work-up serves two purposes. First,

it hydrolyzes the borate ester intermediate to the desired boronic acid. Second, it cleaves the

acetal protecting group, regenerating the formyl functionality.[5]
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Step 1: Aldehyde Protection

Step 2: Organometallic Formation

Step 3 & 4: Borylation and Deprotection

4-Bromo-2-methylbenzaldehyde

Protection (e.g., EtOH, H⁺)

Protected Bromo-Aryl Acetal

Organometallic Reagent Formation
(e.g., Mg or n-BuLi)

Aryl Grignard or Aryllithium Reagent

Reaction with Trialkyl Borate
(e.g., B(OiPr)₃)

Borate Ester Intermediate

Acidic Aqueous Work-up (Hydrolysis)

4-Formyl-2-methylphenylboronic Acid

Click to download full resolution via product page

Caption: General workflow for synthesizing 4-Formyl-2-methylphenylboronic acid.
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Purification of the final product is crucial. Crude formylphenylboronic acids can be purified by

dissolving the material in an aqueous base (e.g., KOH), washing with an organic solvent like

methyl t-butyl ether (MTBE) to remove non-acidic impurities, and then re-precipitating the pure

boronic acid by adding acid.[6]

Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forging C(sp²)-

C(sp²) bonds.[7][8] 4-Formyl-2-methylphenylboronic acid is an excellent substrate for these

reactions, enabling the construction of complex biaryl structures that are prevalent in

pharmaceuticals and electronic materials.[9][10]

Mechanism Overview: The reaction is catalyzed by a Palladium(0) complex and proceeds

through a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond,

forming a Pd(II) complex.[11][12]

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate

species. This species then transfers its aryl group (the 4-formyl-2-methylphenyl moiety) to

the Pd(II) center, displacing the halide.[8][12]

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated from the metal center, forming the new C-C bond of the biaryl product and

regenerating the Pd(0) catalyst, which re-enters the cycle.[11][12]

Pd(0)L₂

Ar-Pd(II)(X)L₂
 Oxidative
 Addition
(Ar-X) 

Ar-Pd(II)(Ar')L₂

 Transmetalation
(Ar'-B(OH)₂ + Base) 

Ar-Ar'

 Reductive
 Elimination 

 Catalyst
 Regeneration 
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura
Coupling
This protocol describes a representative coupling between 4-Formyl-2-methylphenylboronic
acid and an aryl bromide.

Self-Validation and Causality:

Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive

state. Performing the reaction under an inert gas (Argon or Nitrogen) is critical for catalytic

turnover.[12]

Degassed Solvents: Solvents are degassed to remove dissolved oxygen, further protecting

the catalyst.

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate

the transmetalation step. The choice of base can significantly impact reaction efficiency.[8]

Ligand: Phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst, prevent its

decomposition, and modulate its reactivity to promote the desired coupling.

Materials:

4-Formyl-2-methylphenylboronic acid (1.2 eq)

Aryl Bromide (1.0 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

Step-by-Step Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), 4-Formyl-2-
methylphenylboronic acid (1.2 eq), base (2.5 eq), and the palladium catalyst (e.g.,

Pd(PPh₃)₄, 3 mol%).

Atmosphere Control: Seal the flask with a septum. Evacuate the flask and backfill with argon.

Repeat this cycle three times to ensure an inert atmosphere.

Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run

at a concentration of 0.1-0.5 M with respect to the aryl bromide.

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110

°C) with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is

consumed.

Work-up:

Cool the reaction mixture to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the

inorganic base.

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the pure biaryl product.

Safety and Handling
4-Formyl-2-methylphenylboronic acid requires careful handling in a laboratory setting.

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[1][3]

Precautions:
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Always handle this compound in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid breathing dust.

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool,

dry place (2-8°C is recommended).[3]

Conclusion
4-Formyl-2-methylphenylboronic acid is a powerful and versatile building block for synthetic

chemistry. Its bifunctional nature, combining the robust reactivity of a boronic acid in cross-

coupling with the diverse transformational capacity of an aldehyde, provides an efficient

platform for the synthesis of complex molecular architectures. A thorough understanding of its

properties, synthesis, and reaction protocols, particularly for the Suzuki-Miyaura coupling, is

essential for its effective application in the fields of drug discovery, materials science, and

academic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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